

Application Note: Glyceryl Monoricinoleate (GMR) as a Functional Excipient and Stabilizer

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Compound of Interest

Compound Name: *Monoricinolein*

CAS No.: 141-08-2

Cat. No.: B093686

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Abstract

Glyceryl Monoricinoleate (GMR) is a non-ionic surfactant and functional lipid derived from castor oil. Unlike standard glyceryl monostearate (GMS), GMR possesses a unique hydroxyl group at the C-12 position of its fatty acid chain, conferring distinct interfacial properties and solubility profiles. This guide delineates the physicochemical characteristics of GMR, its regulatory status, and its application in stabilizing lipid-based formulations and enhancing the bioavailability of lipophilic actives. It explicitly distinguishes GMR from Polyglycerol Polyricinoleate (PGPR) to prevent formulation errors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

GMR is often confused with PGPR due to their shared source (castor oil) and application in lipid systems. However, their molecular behaviors are distinct. GMR is a small-molecule surfactant, whereas PGPR is a polymeric emulsifier.

Table 1: Comparative Physicochemical Specification

Property	Glyceryl Monoricinoleate (GMR)	Glyceryl Monostearate (GMS)	Polyglycerol Polyricinoleate (PGPR)
CAS Number	1323-38-2	31566-31-1	29894-35-7
Molecular Structure	Glycerol + 1 Ricinoleic Acid	Glycerol + 1 Stearic Acid	Polyglycerol + Polyricinoleic Acid
HLB Value	~3.5 – 4.5 (W/O Emulsifier)	~3.8 (W/O Emulsifier)	~1.5 (Strong W/O Emulsifier)
Physical State (25°C)	Viscous Yellow Liquid / Soft Paste	Waxy White Solid	Viscous Brown Liquid
Critical Feature	C-12 Hydroxyl Group (Polarity)	Saturated Chain (Crystallinity)	Polymeric Steric Hindrance
Primary Function	Co-surfactant, Solubilizer, Plasticizer	Structurant, Opacifier	Viscosity Reducer (Chocolate)

Key Structural Insight: The "Hydroxyl Hook"

The ricinoleic acid tail in GMR contains a hydroxyl (-OH) group at carbon 12. This creates a "kink" in the chain and adds a secondary polar region mid-tail.

- Fluidity: Prevents tight crystalline packing (unlike GMS), keeping GMR liquid or semi-solid at room temperature.
- Solvency: The mid-chain polarity significantly improves the solubility of difficult-to-dissolve drugs (e.g., cyclosporine, paclitaxel) and bioactive nutrients compared to standard lipids.

Functional Mechanisms

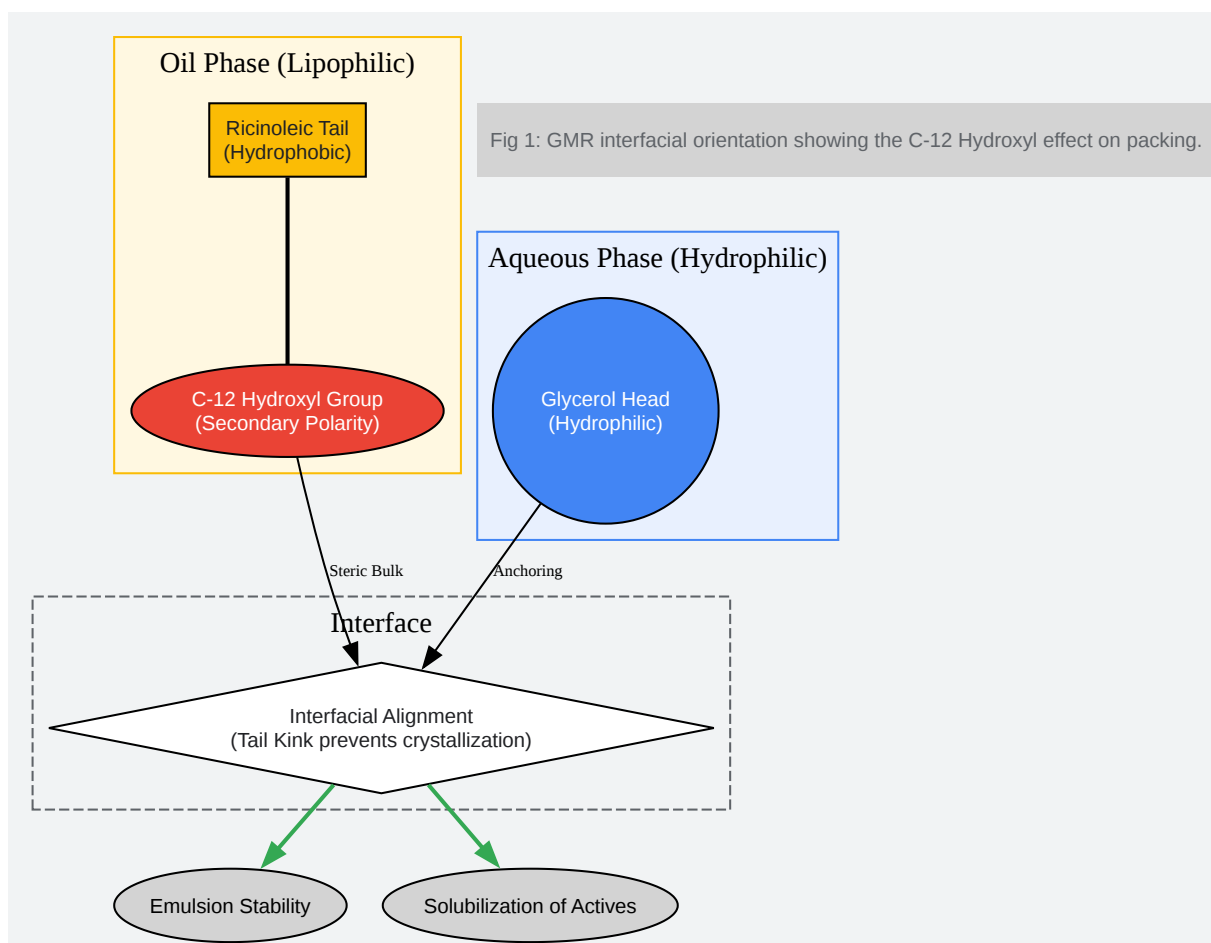
Interfacial Tension Reduction & Packing

GMR acts as a low-HLB surfactant. It orients at the oil-water interface with the glycerol head in the aqueous phase and the ricinoleic tail in the oil phase. The C-12 hydroxyl group can hydrogen bond with water or other polar surfactants, creating a "bridging" effect that enhances interfacial elasticity.

Antimicrobial Synergy

Like other monoglycerides (e.g., monolaurin), GMR exhibits membrane-disrupting properties against Gram-positive bacteria, though with lower potency. It is most effective when used as a preservative booster, destabilizing the bacterial cell membrane to allow primary preservatives (e.g., organic acids) to penetrate more effectively.

Diagram 1: Interfacial Mechanism of GMR



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Regulatory & Safety Context

Warning: Regulatory status depends heavily on the intended end-use (Food vs. Pharma vs. Cosmetic).

- USA (FDA):
 - Direct Food Additive: GMR is not explicitly listed with its own unique CFR section for direct addition like PGPR. It generally falls under 21 CFR 184.1505 (Mono- and diglycerides of fatty acids) if the fatty acid source (castor oil) is food grade and permitted.
 - Indirect Additive: Listed under 21 CFR 175.300 (Resinous and polymeric coatings) and 21 CFR 175.105 (Adhesives).
 - Pharmaceuticals: Listed in the FDA Inactive Ingredient Database (IID) for topical and oral formulations.
- EU (EFSA):
 - Castor oil derivatives are strictly regulated. While E471 covers mono- and diglycerides, specific castor derivatives usually require explicit authorization (like E476 for PGPR). GMR is primarily used as an excipient or technical aid rather than a bulk food additive.

Guidance: For food applications, use GMR primarily in flavor systems or coatings where it serves as a processing aid or solvent, ensuring compliance with "Good Manufacturing Practice" (GMP) limits. For drug development, it is a standard excipient.

Protocol 1: Stabilization of Bioactive Lipid Nanocarriers (LBDDS)

Objective: Create a stable Self-Emulsifying Drug Delivery System (SEDDS) for a lipophilic active (e.g., Curcumin or Vitamin D3) using GMR as a co-surfactant.

Materials

- Active: Lipophilic compound (e.g., Curcumin).

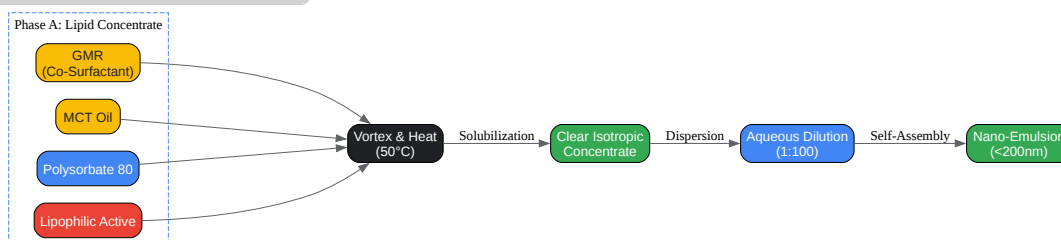
- Oil Phase: Caprylic/Capric Triglyceride (MCT Oil).
- Surfactant: Polysorbate 80 (High HLB).
- Co-Surfactant: Glyceryl Monoricinoleate (GMR) (Low HLB, Solubilizer).
- Aqueous Phase: Deionized water (for dispersion testing).

Experimental Workflow

- Solubility Screening (Pre-step):
 - Dissolve the Active in GMR at 40°C to determine saturation solubility. Note: GMR often outperforms MCT oil for solubility due to the -OH group.
- Phase Construction:
 - Mix: Combine MCT Oil (30% w/w), Polysorbate 80 (40% w/w), and GMR (30% w/w) in a glass vial.
 - Load: Add the Active to the lipid/surfactant mixture.
 - Heat: Vortex and heat to 50°C until a clear, isotropic concentrate is formed.
- Dispersion & Characterization:
 - Dilution: Add 1g of the concentrate to 100mL of water (37°C) under gentle agitation (simulating gastric conditions).
 - Observation: The mixture should spontaneously form a fine, bluish-white emulsion (Tyndall effect).

Diagram 2: SEDDS Formulation Workflow

Fig 2: Workflow for GMR-mediated Self-Emulsifying Drug Delivery System.



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Protocol 2: Viscosity Modification in Flavor Oils

Objective: Use GMR to prevent "ring formation" (oxidation/separation) in citrus oil emulsions used in beverages.

Methodology

- Preparation: Blend Citrus Oil (Lemon/Orange) with GMR at a ratio of 10:1.
- Weighting: GMR acts as a weighting agent (Density $\sim 1.00 \text{ g/cm}^3$) to balance the low density of citrus oils ($\sim 0.85 \text{ g/cm}^3$), reducing the Stokes' velocity of creaming.
- Emulsification: Homogenize this blend into the aqueous base (sugar syrup + gum acacia).
- Validation: Centrifuge at 3000 RPM for 15 mins. Measure the volume of separated oil layer. Compare against a control without GMR.

References

- U.S. Food and Drug Administration (FDA).CFR - Code of Federal Regulations Title 21, Part 184 - Direct Food Substances Affirmed as Generally Recognized as Safe. (Sec. 184.1505 Mono- and diglycerides). [Link](#)
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 14887, Glyceryl monoricinoleate.[Link](#)
- European Food Safety Authority (EFSA).Re-evaluation of polyglycerol polyricinoleate (E 476) as a food additive. (Distinction reference). EFSA Journal 2017;15(3):4743. [Link](#)
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E.Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Reference for GMR as a solubilizer/plasticizer in drug delivery).
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